molecular formula C17H9N5O5S B2476636 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 475043-64-2

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No.: B2476636
CAS No.: 475043-64-2
M. Wt: 395.35
InChI Key: RTNWTVNQYUVRIR-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a cyanophenyl group, and a dinitrobenzamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone, followed by nitration to introduce the nitro groups . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted thiazoles or benzamides.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can induce apoptosis in cancer cells by activating caspase pathways . The thiazole ring plays a crucial role in binding to the active sites of target proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is unique due to its combination of a thiazole ring, cyanophenyl group, and dinitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N5O5S/c18-8-10-1-3-11(4-2-10)15-9-28-17(19-15)20-16(23)12-5-13(21(24)25)7-14(6-12)22(26)27/h1-7,9H,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNWTVNQYUVRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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